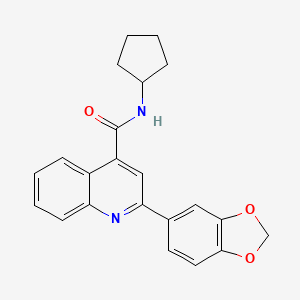![molecular formula C23H19ClN2O3 B15153000 2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one](/img/structure/B15153000.png)
2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects .
Métodos De Preparación
The synthesis of 2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . Another method involves the use of 2-aminobenzamides, sulfonyl azides, and terminal alkynes, which undergo nucleophilic additions and ring cleavage reactions to form the quinazolinone structure .
Análisis De Reacciones Químicas
2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or benzyloxy positions using reagents like sodium methoxide or potassium tert-butoxide
Aplicaciones Científicas De Investigación
2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound exhibits significant biological activities, including antibacterial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The compound’s antibacterial activity may result from its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes .
Comparación Con Compuestos Similares
2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one can be compared with other quinazolinone derivatives such as:
2-(4-hydroxybenzyl)quinazolin-4(3H)-one: Known for its cytotoxic activity against cancer cell lines.
3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones: These compounds exhibit various biological activities, including antibacterial and anticancer properties
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Propiedades
Fórmula molecular |
C23H19ClN2O3 |
|---|---|
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
2-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C23H19ClN2O3/c1-2-28-20-13-16(22-25-19-11-7-6-10-17(19)23(27)26-22)12-18(24)21(20)29-14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,25,26,27) |
Clave InChI |
RPAPKAGBKNXXSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2)Cl)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15152917.png)
![N-benzyl-1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanamine](/img/structure/B15152927.png)
![4-[3-(benzyloxy)phenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152935.png)
![N-(4-methylphenyl)-3,5-dinitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B15152937.png)
![3-bromo-4-ethoxy-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15152947.png)
![N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B15152953.png)
![2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B15152960.png)
![1,3-dimethyl-5-({[3-(methylamino)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15152963.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B15152966.png)

![Acetamide, N-[5-amino-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B15152976.png)
![N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15152988.png)
![6-[4-(benzyloxy)phenyl]-1-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15152992.png)
![1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-fluorobenzyl)methanamine](/img/structure/B15153009.png)
